4-HEXEN-3-ONE

Übersicht

Beschreibung

2-Hexen-4-one is an organic compound with the molecular formula C6H10O. It is a colorless to yellow liquid with a pungent, acrid, and metallic odor. This compound is a member of the ketone family and is known for its reactivity due to the presence of a double bond and a carbonyl group in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hexen-4-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with crotonaldehyde, followed by dehydration. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, 2-Hexen-4-one can be produced through the catalytic oxidation of hexene. This process involves the use of metal catalysts such as palladium or platinum and is conducted under high pressure and temperature to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hexen-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-hexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

Oxidation: Hexanoic acid.

Reduction: 2-Hexanol.

Substitution: Corresponding imines or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Reference Compound in Analytical Chemistry

- 4-Hexen-3-one is utilized as a reference compound in techniques such as gas chromatography and mass spectrometry. Its distinct chemical properties allow for accurate calibration and identification of similar compounds in complex mixtures.

2. Organic Synthesis

- This compound serves as a reagent in organic synthesis, particularly in the formation of other chemical entities. Its reactivity, particularly the carbonyl group, makes it suitable for nucleophilic addition reactions.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | Alcohols or saturated ketones |

| Substitution | Substituted enones |

Biological Applications

1. Antibacterial Properties

- Research indicates that this compound exhibits significant antibacterial activity, particularly against Helicobacter pylori, a bacterium associated with gastrointestinal diseases. It has been shown to inhibit urease activity, which is crucial for the bacterium's survival.

| Study | Findings |

|---|---|

| Lee et al. (2018) | Inhibition of H. pylori growth and urease activity |

| Sandoval-Montemayor et al. (2012) | Role in combating Mycobacterium tuberculosis |

2. Plant Metabolism

- The compound plays a role in plant metabolism, contributing to the biosynthesis of secondary metabolites that enhance plant defense mechanisms against pathogens and environmental stressors.

Medical Applications

1. Potential Therapeutic Uses

- Due to its antibacterial properties, this compound has potential applications in developing treatments for drug-resistant bacterial infections. Its ability to inhibit key enzymes like urease suggests avenues for further research into therapeutic formulations.

2. Neurological Effects

- Preliminary studies indicate that this compound may influence neurotransmission by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby affecting cognitive functions and signaling pathways.

Industrial Applications

1. Flavoring Agent

- The compound is used in the food industry due to its fruity flavor profile, making it suitable for flavoring agents in various food products.

2. Fragrance Industry

- Its unique aromatic properties have led to its incorporation into perfumes and scented products, capitalizing on its pleasant scent characteristics.

Case Studies

Case Study 1: Antibacterial Activity Against H. pylori

In a study conducted by Lee et al., this compound was tested against various strains of H. pylori. The results demonstrated significant inhibition of growth and urease activity, suggesting its potential as an alternative treatment option for gastric infections.

Case Study 2: Impact on Plant Defense Mechanisms

Research on the essential oils containing this compound revealed that it enhances the production of secondary metabolites in plants under stress conditions. This study highlighted the compound's role in plant resilience against pathogens.

Wirkmechanismus

The mechanism of action of 2-Hexen-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bond in the molecule can undergo reactions with nucleophiles, leading to the formation of new compounds that can interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

2-Hexen-1-ol: An alcohol with a similar structure but with a hydroxyl group instead of a carbonyl group.

2-Hexenal: An aldehyde with a similar structure but with an aldehyde group instead of a ketone group.

2-Hexen-4-yne: A compound with a similar structure but with a triple bond instead of a double bond.

Comparison: 2-Hexen-4-one is unique due to the presence of both a double bond and a carbonyl group, which makes it highly reactive and versatile in chemical reactions. Compared to 2-Hexen-1-ol and 2-Hexenal, 2-Hexen-4-one has different reactivity patterns and can participate in a wider range of chemical transformations. The presence of the double bond also makes it more reactive than 2-Hexen-4-yne in certain types of reactions.

Biologische Aktivität

4-Hexen-3-one, a six-carbon unsaturated ketone, has garnered attention in various fields due to its diverse biological activities. This compound is known for its roles in plant metabolism, potential therapeutic applications, and interactions with biological systems. Below is a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C6H10O

- Molecular Weight : 98.14 g/mol

- CAS Number : 2497-21-4

This compound exhibits its biological effects primarily through its carbonyl group, which is reactive towards nucleophiles. This reactivity facilitates various biochemical reactions, including:

- Nucleophilic Addition : The carbonyl group can react with nucleophiles like hydroxylamine to form oximes.

- Inhibition of Enzymatic Activity : Notably, it inhibits urease activity in Helicobacter pylori, a bacterium associated with gastric diseases .

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Plant Metabolism : It plays a role in the biosynthesis of secondary metabolites that enhance plant defense mechanisms. Interactions with cytochrome P450 monooxygenases lead to the formation of hydroxylated derivatives.

- Cellular Effects : In plant cells, this compound influences signaling pathways related to stress responses and modulates gene expression linked to oxidative stress.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria:

- Helicobacter pylori : It has been shown to inhibit the growth of both standard and drug-resistant strains of H. pylori .

- Mycobacterium tuberculosis : The compound's presence in extracts from plants like Citrus aurantifolia suggests potential applications against tuberculosis .

Toxicological Effects

While low doses may exhibit beneficial effects such as antioxidant activity, higher doses have been associated with toxic effects including oxidative damage and inflammation.

Study on Antimicrobial Activity

A study by Lee et al. (2018) highlighted the effectiveness of this compound as part of the volatile profile responsible for the antibacterial properties of Citrus aurantifolia. The research demonstrated its ability to inhibit urease activity, crucial for H. pylori survival .

Volatile Compound Analysis

Research into the volatile compounds in tea highlighted this compound's contributions to flavor profiles and its sensory evaluation in different grades of tea products. This study emphasized the importance of this compound in enhancing aromatic qualities while also indicating potential health benefits from its antioxidant properties .

Table: Summary of Biological Activities

Eigenschaften

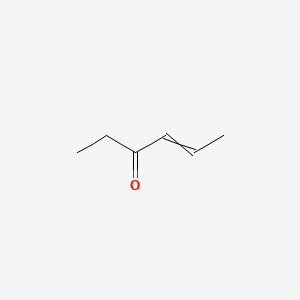

IUPAC Name |

hex-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIGMWODIRUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047670 | |

| Record name | 4-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-21-4 | |

| Record name | 4-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.